molecular formula C11H12F3NO3 B1447250 (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine CAS No. 1269835-58-6

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine

Cat. No.: B1447250
CAS No.: 1269835-58-6
M. Wt: 263.21 g/mol
InChI Key: AYWWOOCNIXIIJO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is a compound that features a trifluoromethoxy group attached to an aromatic ring, which is further connected to an alpha-methylated phenylalanine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethyl triflate as a reagent, which reacts with the corresponding N-oxides of nitrogen-heterocycles . This reaction is facilitated by the electrophilic nature of the trifluoromethyl triflate, which allows for the efficient introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of trifluoromethoxy-containing compounds often involves the use of specialized reagents and catalysts to ensure high yield and purity. Recent advances have led to the development of new trifluoromethoxylation reagents that are more efficient and easier to handle . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Methyl-4-(trifluoromethoxy)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenylalanine: Similar in structure but lacks the trifluoromethoxy group.

    Fluorophenylalanine: Contains a single fluorine atom instead of the trifluoromethoxy group.

    Trifluoromethoxybenzene: Lacks the alpha-methyl and phenylalanine moieties.

Uniqueness

®-alpha-Methyl-4-(trifluoromethoxy)phenylalanine is unique due to the presence of both the trifluoromethoxy group and the alpha-methylated phenylalanine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWWOOCNIXIIJO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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